2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide
Description
This compound belongs to the 2-cyano-propenamide family, characterized by an α,β-unsaturated carbonyl system with a cyano group at the α-position. The structure features a 3-acetamidothiophen-2-yl substituent and an N-(3-methoxyphenyl) group, distinguishing it from other analogs. Such compounds are often explored for their electronic properties, bioactivity (e.g., kinase inhibition), and structural versatility in medicinal chemistry .
Properties
IUPAC Name |
3-(3-acetamidothiophen-2-yl)-2-cyano-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)19-15-6-7-24-16(15)8-12(10-18)17(22)20-13-4-3-5-14(9-13)23-2/h3-9H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZEONXXQJIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a cyano group, a thiophene derivative, and an acetamide moiety, which may contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing cyano and thiophene groups exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess comparable activity.
2. Anti-inflammatory Effects
Research on related compounds has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The potential anti-inflammatory mechanism may involve the modulation of nitric oxide production and the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that such compounds can reduce edema in animal models, indicating their potential use in treating inflammatory conditions.
3. Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo has also been reported, warranting further investigation into its mechanisms as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : In a controlled study using a model of paw edema induced by complete Freund's adjuvant (CFA), administration of 50 mg/kg of a structurally similar compound resulted in a significant reduction in inflammation markers compared to control groups .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that treatment with 10 µM concentrations led to a marked decrease in cell viability, indicating strong cytotoxic potential .
Research Findings
Recent studies have highlighted the importance of bioisosteric modifications in enhancing the biological activity of compounds similar to this compound. These modifications can improve pharmacokinetic properties and reduce toxicity while maintaining or enhancing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Below is a comparison with key analogs:
Key Observations:
Substituent Impact on Yield :
- Electron-donating groups (e.g., 4-methoxyphenyl in 5b) correlate with higher synthetic yields (90%) compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 5c, 63% yield) . The target compound’s acetamidothiophene group, with both electron-withdrawing (amide) and sulfur-based aromaticity, may influence reactivity and yield, though data is unavailable.
Melting Points :
- Higher melting points in sulfamoylphenyl derivatives (5b: 292°C; 5c: 286°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide). The target compound’s acetamido group may similarly enhance crystallinity, but experimental data is lacking.
Electronic and Pharmacological Implications
- Acetamidothiophene vs. In contrast, 4-chlorophenyl (5c) or 4-methoxyphenyl (5b) groups primarily modulate electronic effects .
Comparison with XCT790 :
XCT790 features a trifluoromethyl-thiadiazolyl group, a strong electron-withdrawing moiety, which contrasts with the target compound’s acetamido group. Such differences could influence target selectivity or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
